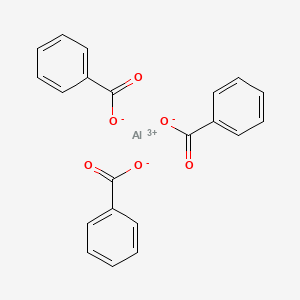

Benzoic acid, aluminum salt

Description

Historical Context and Evolution of Academic Interest in Aluminum Carboxylates

While metal carboxylates have been utilized for centuries, with early uses dating back to ancient times in paints and lubricants, the specific field of organoaluminum chemistry is more modern. wits.ac.za The first organoaluminum compound was identified in 1859, but these compounds remained relatively obscure until the mid-20th century. wikipedia.org A surge in interest occurred in the 1950s, largely due to the work of Karl Ziegler and his colleagues, who developed methods for synthesizing trialkylaluminum compounds and applied them in catalytic olefin polymerization. wikipedia.org

In recent decades, academic interest in aluminum carboxylates has been reinvigorated. acs.org This renewed focus stems from their utility as precursors for advanced materials like alumina (B75360) fibers and aluminum oxides, as well as their relevance in understanding alumoxanes and aspects of aluminum biochemistry. acs.org Although the carboxylate anion is a common ligand in coordination chemistry, the specific chemistry of aluminum carboxylates remains a developing field of study. acs.org The synthesis of aluminum carboxylates often requires non-aqueous media, as aluminum salts are prone to hydrolysis. wits.ac.za Research has progressed from simple salts to more complex structures, including ionic organoaluminum carboxylates and dialkylaluminum carboxylates, driven by their importance in both fundamental chemistry and practical applications. acs.org

Significance of Aluminum Benzoate (B1203000) in Coordination Chemistry and Material Science

The significance of aluminum benzoate lies in its versatile chemical structure and resulting properties, which are exploited in both coordination chemistry and material science.

In coordination chemistry , the interaction between the aluminum ion (Al³⁺) and the benzoate ligand is of fundamental importance. The carboxylate group of the benzoate anion can coordinate to the aluminum center in several ways, including as a monodentate or a bridging ligand, leading to the formation of complex structures. acs.orgnih.gov Studies involving attenuated total reflectance Fourier transform infrared (ATR-FTIR) spectroscopy have shown that benzoate ligands coordinate directly with the surface of hydrous aluminum hydroxide (B78521) to form inner-sphere surface complexes. nih.gov The specific coordination mode (monodentate vs. bridging) can be influenced by factors such as pH. nih.gov The study of these coordination modes is crucial for understanding the compound's reactivity and for designing new materials with specific structural properties. acs.org Research has also extended to the organoaluminum coordination chemistry of dicarboxylate ligands, further expanding the structural diversity of these compounds. acs.org

In material science , aluminum benzoate and related compounds have several established and emerging applications. They are utilized as precursors for producing fine α-Al₂O₃ (alumina) powders through thermal decomposition, with the nature of the carboxylate precursor influencing the final properties of the ceramic material. acs.org Aluminum benzoate also functions as a stabilizer in certain polymer formulations. cymitquimica.com A significant area of application is in corrosion inhibition. Basic aluminum benzoate has been synthesized and evaluated as an anticorrosive pigment for paints. zonadepinturas.comresearchgate.netunlp.edu.ar It functions by providing a controlled release of benzoate anions, which inhibit the corrosion process on metal surfaces like steel. zonadepinturas.com Furthermore, aluminum benzoate is used in the synthesis of layered double hydroxides (LDHs), which are advanced materials with applications in catalysis, and as absorbents. researchgate.netj-cst.org

Overview of Current Research Frontiers

Current research on aluminum benzoate continues to explore its potential in advanced applications, focusing on creating novel materials and understanding complex chemical processes. One frontier is the development of sophisticated molecular architectures for applications in electronics and energy. For instance, aluminum benzoate has been used as a spacer to covalently bind fullerene (C₆₀) to an aluminum(III) porphyrin, creating supramolecular triads that serve as mimics for photosynthetic reaction centers to study sequential electron transfer processes.

The role of aluminum benzoate in corrosion science remains an active area of investigation. Researchers are working on optimizing anticorrosive coatings based on aluminum basic benzoate, studying the protective layers formed on steel surfaces using advanced spectroscopic and electrochemical techniques. researchgate.netunlp.edu.ar Related research involves intercalating benzoate anions into the structure of hydrotalcite-like compounds (layered double hydroxides) to create "smart" pigments that release the corrosion inhibitor in response to aggressive ions like chloride. j-cst.org

The thermal decomposition of aluminum carboxylates, including benzoate derivatives, is another key research area. researchgate.netresearchgate.net These studies are vital for controlling the synthesis of nanostructured aluminas with specific morphologies and properties for use in catalysis and other high-performance applications. researchgate.net Additionally, the surface modification of nanoparticles and films using aluminum benzoate complexes is being explored to alter surface affinity and reactivity for various applications. researchgate.net

Physicochemical Properties of Aluminum Benzoate

| Property | Value | Source(s) |

| CAS Number | 555-32-8 | americanelements.comcymitquimica.comchembk.com |

| Molecular Formula | C₂₁H₁₅AlO₆ | chembk.comthegoodscentscompany.com |

| Molecular Weight | 390.32 g/mol | thegoodscentscompany.com |

| Appearance | White to off-white powder | americanelements.comcymitquimica.com |

| Density | ~1.38 - 2.702 g/cm³ | americanelements.comchembk.com |

| Boiling Point | 249.3 °C (estimated) | thegoodscentscompany.com |

| Water Solubility | Very slightly soluble / Insoluble | cymitquimica.comnih.gov |

Summary of Key Research Findings on Aluminum Benzoate

| Research Area | Key Findings | Application / Significance | Source(s) |

| Coordination Chemistry | Benzoate ligands form inner-sphere complexes with aluminum hydroxide surfaces; coordination can be monodentate or bridging depending on pH. | Fundamental understanding of surface interactions and complex formation. | nih.gov |

| Material Science (Ceramics) | Thermal decomposition of aluminum carboxylates serves as a precursor route to α-Al₂O₃ powders. | Synthesis of advanced ceramic materials. | acs.org |

| Material Science (Corrosion) | Basic aluminum benzoate acts as an effective anticorrosive pigment in paint formulations. | Development of environmentally friendlier, heavy-metal-free anticorrosive coatings. | zonadepinturas.comresearchgate.netunlp.edu.ar |

| Material Science (LDHs) | Benzoate anions can be intercalated into layered double hydroxides (LDHs). | Creation of "smart" materials for controlled release of corrosion inhibitors. | researchgate.netj-cst.org |

| Molecular Electronics | Used as a covalent spacer in supramolecular triads for studying photoinduced electron transfer. | Design of artificial photosynthetic systems and molecular electronics. |

Properties

CAS No. |

555-32-8 |

|---|---|

Molecular Formula |

C7H6AlO2 |

Molecular Weight |

149.10 g/mol |

IUPAC Name |

aluminum;tribenzoate |

InChI |

InChI=1S/C7H6O2.Al/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9); |

InChI Key |

OAVVATAWSXHYIV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Al+3] |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)O.[Al] |

Other CAS No. |

555-32-8 |

physical_description |

Solid; Very slightly soluble in water; [Merck Index] |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Direct Synthesis Routes for Aluminum Benzoate (B1203000) and Its Derivatives

The most straightforward methods for preparing aluminum benzoate involve the direct reaction of an aluminum salt with a benzoate source in a solution. One established method is the precipitation of aluminum basic benzoate from aqueous solutions. In a typical synthesis, an aluminum nitrate (B79036) solution is added to an ammonium (B1175870) benzoate solution under constant stirring. ampp.org This process leads to the formation of a precipitate, which, after being washed to prevent hydrolysis and dried, yields aluminum basic benzoate. ampp.org Analysis of the precipitate indicates a formula of AlB₂OH, revealing that two moles of benzoate react per mole of aluminum cation. ampp.org

Another direct approach involves the reaction of an inorganic aluminum salt, such as aluminum chloride or sulfate, with an alkali metal hydroxide (B78521) or carbonate to first produce a water-containing aluminum hydroxide precipitate. This isolated hydroxide is then dissolved in benzoic acid, leading to the formation of the neutral aluminum benzoate salt, which can be crystallized or dried from the solution. google.com

The synthesis of derivatives can involve variations in the aluminum precursor or the carboxylate ligand. For instance, chloroaluminum benzoates exhibit a complex nature, existing in both molecular and ionic forms with different coordination numbers for the aluminum center. acs.org The reaction of dichloroaluminum benzoate with a Lewis base like 4-methylpyridine (B42270) (py-Me) can lead to the formation of a six-coordinate molecular adduct, [Cl₂Al(λ²-O₂CPh)(py-Me)₂], which features a symmetrical chelating carboxylate ligand. acs.org This demonstrates how the coordination sphere of aluminum can be modified to create distinct derivatives. Furthermore, derivatives like aluminum thiobenzoates have been synthesized by reacting organoaluminum compounds with thiobenzoic acid, where the thiobenzoate moieties act as bidentate SO ligands. researchgate.net

| Product | Aluminum Precursor | Benzoate/Derivative Source | Key Reaction Conditions | Reference |

|---|---|---|---|---|

| Aluminum Basic Benzoate (AlB₂OH) | Aluminum Nitrate (0.33 M) | Ammonium Benzoate (1.00 M) | Aqueous solution, continuous stirring, washed with ammonium benzoate solution, dried at 50°C. | ampp.org |

| Neutral Aluminum Benzoate | Inorganic Aluminum Salt (e.g., AlCl₃) | Benzoic Acid | Two-step: 1) Precipitate Al(OH)₃ below 50°C. 2) Dissolve Al(OH)₃ in benzoic acid. | google.com |

| Dichloroaluminum Benzoate Adduct [Cl₂Al(λ²-O₂CPh)(py-Me)₂] | Dichloroaluminum Benzoate | 4-methylpyridine (py-Me) | Reaction of the precursor with 4 equivalents of the pyridine (B92270) derivative. | acs.org |

| Di-tert-butylaluminum thiobenzoate | tBu₂AlH | Thiobenzoic Acid | Reaction in a 1:1 molar ratio. | researchgate.net |

Coordination-Delayed Hydrolysis Strategies for Aluminum-Based Molecular Architectures

The controlled hydrolysis of aluminum ions is a sophisticated strategy for constructing complex, atomically precise aluminum-oxo clusters (AlOCs). nih.gov The rapid and often uncontrollable hydrolysis of Al(III) ions in solution presents a significant challenge in isolating crystalline cluster compounds. nih.gov The coordination-delayed-hydrolysis (CDH) strategy addresses this by using coordinating ligands, such as carboxylates, to slow down the hydrolysis process. nih.govresearchgate.net This attenuation of the hydrolysis reaction facilitates the controlled aggregation of aluminum ions, leading to the formation of well-defined molecular architectures like molecular rings and cages. nih.gov Organic ligands promote aggregation and improve the crystallization process, enabling the isolation of a wide range of porous AlOCs. nih.gov While extensively developed for titanium-oxo clusters, the CDH method is considered effective for other easily hydrolyzed metal ions, including Al³⁺. nih.govresearchgate.net

Monohydric alcohols can play a significant role in the reactions of aluminum clusters, influencing the final product. The reactivity of aluminum clusters with alcohols can differ significantly from their reaction with water. Studies on the interaction of aluminum clusters with water and various alcohols have shown that the reaction pathway is dependent on the specific alcohol used. For example, methanol (B129727) was found to have an "etching effect" on aluminum clusters, while isopropanol (B130326) participated in an addition reaction that, unlike the reaction with water, did not produce hydrogen. nih.gov This indicates that alcohols can act as structure-directing or modifying agents during the synthesis of aluminum-based clusters by influencing the surface chemistry and reactivity of the cluster intermediates. In competitive reactions where both water and an alcohol are present, water tends to dominate the reaction with aluminum clusters. nih.gov However, it has also been observed that water can function as a catalyst in activating the O-H bond in alcohol molecules, suggesting a complex interplay between solvents and reactants in these systems. nih.gov

The ability to tune the size and complexity of aluminum oxide clusters is a key outcome of controlled synthesis strategies. By carefully selecting the organic ligands and solvent systems, it is possible to direct the assembly process towards specific architectures. nih.gov This "solvent regulation" and "ligand aggregation" approach has led to the successful isolation of diverse AlOCs, including aluminum molecular rings and more complex Archimedes aluminum oxo cages. nih.gov The structure of the final cluster is highly dependent on the reaction conditions. For example, the use of 4-pyrazolecarboxylic acid as a ligand has been shown to be instrumental in the construction of an Al₁₂ tetrahedral cage from a simpler Al₃ cluster precursor. rsc.org This demonstrates a hierarchical conversion where a foundational cluster is transformed into a more complex organic cage, highlighting the potential for tuning structural complexity. rsc.org

| Ligand Type | Resulting Architecture | Key Principle | Reference |

|---|---|---|---|

| General Organic Ligands (e.g., Carboxylates) | Molecular rings, Archimedes cages | Ligand aggregation and solvent regulation control hydrolysis and assembly. | nih.gov |

| 4-Pyrazolecarboxylic Acid | Al₁₂ tetrahedral cage (from Al₃ cluster) | Specific ligand geometry directs the conversion to a complex cage structure. | rsc.org |

Ligand Functionalization and Derivatization Approaches

Modifying the benzoate ligand itself is a powerful tool for tuning the properties of the resulting aluminum compound. By introducing different functional groups onto the aromatic ring of the benzoate, chemists can alter characteristics such as solubility, reactivity, and surface properties.

The synthesis of benzoate derivatives with specific functional groups allows for the creation of aluminum complexes with tailored properties. While not specific to aluminum, studies on other metal-benzoate complexes illustrate the principle. For instance, a series of substituted benzoate-bridged dichromium(II, II) complexes have been synthesized where the electronic properties, such as the HOMO/LUMO energy levels, are strongly dependent on the acidity (pKa) of the corresponding substituted benzoic acid. researchgate.net This demonstrates a clear relationship between the functionalization of the benzoate ligand and the electronic properties of the final metal complex. This strategy can be applied to aluminum chemistry to control the surface properties and reactivity of aluminum benzoate-based materials. The synthesis of such functionalized ligands can be achieved through various organic chemistry routes, followed by complexation with an aluminum source. researchgate.net

Ligand substitution is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.org For aluminum complexes, which are considered to have intermediate water exchange rates, ligand substitution provides a pathway to modify existing structures. libretexts.org The mechanism can be associative, where the incoming ligand binds before the old one leaves, or dissociative, where a ligand detaches first to create an intermediate. libretexts.org

An example of ligand exchange in an aluminum-benzoate system can be observed with dichloroaluminum benzoate. Spectroscopic data indicates that in solution, this compound exists in equilibrium between different forms, and a coordinated Lewis base can be readily exchanged for a stronger one. acs.org For instance, the addition of 4-methylpyridine to a solution containing dichloroaluminum benzoate leads to the substitution of other weakly bound ligands (like solvent molecules) to form a stable six-coordinate adduct. acs.org This highlights that post-synthesis modification of aluminum-benzoate complexes through ligand substitution is a viable strategy for altering their coordination environment and, consequently, their chemical and physical properties.

Heterogeneous Synthesis on Surfaces and Interfaces

Heterogeneous synthesis provides a method for altering the surface properties of materials by confining reactions to their surfaces or interfaces. This approach is particularly valuable for modifying polymers to enhance characteristics such as polarity and adhesion without altering the bulk properties of the material.

A notable method for modifying polymer surfaces involves the grafting of benzoic acid onto a polymer backbone through alkylation reactions. Research has demonstrated the successful modification of polyethylene (B3416737) (PE) film surfaces using a Friedel-Crafts alkylation strategy. nih.gov This process involves the alkylation of an aromatic ring with an alkyl halide, facilitated by a strong Lewis acid catalyst. nih.gov

In a specific application, a PE film surface was modified by sequentially spraying aluminum chloride (AlCl₃) and benzoic acid (BA) onto the heat-softened polymer. nih.gov This technique induces a grafting reaction that chemically bonds the benzoic acid to the PE hydrocarbon chain via aromatic electrophilic substitution. The reaction is localized to the surface layer, thereby preserving the intrinsic bulk properties of the polyethylene. nih.gov This surface-specific modification effectively introduces aromatic compounds onto the polymer film, which is a crucial step for subsequent complex formation and property alteration. nih.gov

Following the initial grafting of benzoic acid, the presence of aluminum chloride as a catalyst leads to the in-situ formation of aluminum benzoate complexes on the polymer surface. nih.gov These complexes are integral to the modification of the surface's chemical characteristics. The reaction between the grafted benzoic acid and the aluminum source results in a mixture of mono- and bidentate benzoate complexes. nih.gov

The formation of these complexes has been confirmed through various analytical techniques. Fourier-transform infrared spectroscopy with attenuated total reflectance (FTIR-ATR) analysis confirms the grafting of BA to PE and shows the presence of aluminum in the reaction product. nih.gov Thermogravimetric analysis (TGA) further supports the existence of these complexes, with degradation steps observed between 250 °C and 380 °C, consistent with the thermal decomposition of aluminum benzoate structures. nih.gov The formation of these polar aluminum benzoate complexes, along with free carboxylic acid groups, significantly increases the surface polarity, transforming the typically hydrophobic polyethylene surface into a more hydrophilic one. nih.gov This change is evidenced by an increased affinity for polar substances like watercolors. nih.gov

| Analytical Technique | Key Finding | Reference |

|---|---|---|

| FTIR-ATR Spectroscopy | Confirmed the grafting of benzoic acid to the polyethylene chain and the inclusion of aluminum, indicating the formation of benzoate complexes. | nih.gov |

| Thermogravimetric Analysis (TGA) | Showed distinct weight loss peaks between 250 °C and 380 °C, attributed to the degradation of the newly formed aluminum benzoate complexes. | nih.gov |

| Contact Angle Measurement | Demonstrated a significant change in surface polarity from hydrophobic to hydrophilic, confirming the effect of the surface-grafted complexes. | nih.gov |

| Aromatic Identification Test | Utilizing chloroform (B151607) and AlCl₃, the test confirmed the presence of aromatic compounds on the modified film surface. | nih.gov |

Catalyst-Assisted Synthesis Routes Involving Benzoic Acid Precursors

Catalyst-assisted synthesis is fundamental in chemical manufacturing for improving reaction rates, yields, and selectivity. In the production of benzoates from benzoic acid, metal-containing catalysts, particularly solid acids, play a significant role.

The synthesis of benzoate esters, such as methyl benzoate, from benzoic acid is commonly achieved through esterification catalyzed by acids. While traditional homogeneous catalysts like sulfuric acid are effective, they pose challenges related to recovery and waste generation. mdpi.comproquest.com Consequently, research has focused on developing heterogeneous solid acid catalysts that are recoverable and reusable. mdpi.com

Metal-containing solid acids, particularly those based on zirconium, have shown high activity. mdpi.comproquest.comresearchgate.net For instance, a solid acid catalyst composed of zirconium and titanium (ZT10) has been successfully used for the esterification of various benzoic acids with methanol. mdpi.comproquest.com The performance of these catalysts is influenced by their composition and structure. Studies have shown that a zirconium-to-titanium molar ratio of 1.2:1 exhibits optimal catalytic effect. mdpi.comproquest.com The addition of other metals, such as iron, to the Zr/Ti structure can further enhance catalytic activity by increasing the catalyst's surface area and the number of acid sites. researchgate.net These catalysts have proven effective for a wide range of benzoic acid precursors, including those with electron-donating or electron-withdrawing groups and varying degrees of steric hindrance. mdpi.comresearchgate.net

| Catalyst System | Precursors | Key Performance Metric | Reference |

|---|---|---|---|

| Zirconium/Titanium Solid Acid (ZT10) | Benzoic acid and methanol | High catalytic activity; catalyst is reusable with no significant loss in performance. | mdpi.comproquest.com |

| Iron-Supported Zirconium/Titanium Solid Acid | Substituted benzoic acids and methanol | Enhanced catalytic activity due to increased surface area and acid sites; Fe:Zr:Ti ratio of 2:1:1 showed optimal activity. | researchgate.net |

| Lewis Acid Al₂O₃ with MeSO₃H | Benzoic acid and methanol | Effective catalytic formation of methyl benzoate, requiring an auxiliary catalyst. | mdpi.comproquest.com |

| Lewis Acid Fe₂(SO₄)₃·xH₂O with H₂SO₄ | Benzoic acid and methanol | Catalytic generation of methyl benzoate, requiring an auxiliary catalyst. | mdpi.comproquest.com |

The mechanism of esterification catalyzed by metal-containing solid acids involves the activation of the benzoic acid molecule. In the case of the zirconium-titanium catalyst system, the reaction is believed to proceed through the interaction of the catalyst's Lewis acid sites with the carboxylate group of the benzoic acid. mdpi.com

This interaction facilitates the fast dissociation of the carboxylic proton, which in turn activates the carbonyl group. mdpi.com The activated carbonyl carbon becomes more electrophilic and susceptible to nucleophilic attack by the alcohol (e.g., methanol). mdpi.com The subsequent dehydration step is driven forward by reaction conditions, such as refluxing methanol, which helps to remove the water produced. mdpi.com The cage-like or honeycomb structure of these solid catalysts, which provides a high specific surface area, is crucial for their high catalytic activity, as it maximizes the availability of active sites for the reactants. mdpi.comproquest.com

Structural Elucidation and Advanced Spectroscopic Characterization

Crystal Structure Analysis of Aluminum Benzoate (B1203000) Complexes

While a definitive single-crystal X-ray diffraction structure for simple, anhydrous aluminum tribenzoate is not extensively reported in publicly accessible literature, its structural characteristics can be inferred from the well-established principles of aluminum coordination chemistry and analysis of related aluminum-carboxylate complexes. academie-sciences.fracademie-sciences.fr

Aluminum(III) is a hard Lewis acid that preferentially coordinates with hard oxygen donor ligands, such as the carboxylate groups of benzoate anions. researchgate.netnih.gov The coordination geometry of the aluminum ion in its complexes is influenced by factors like pH during synthesis and steric or electronic effects from the ligands. researchgate.net The most common coordination geometries for aluminum are six-coordinate octahedral and four-coordinate tetrahedral. academie-sciences.frresearchgate.net In some instances, a five-coordinate trigonal bipyramidal geometry can also occur. researchgate.netrsc.org

The benzoate ligand can coordinate to the aluminum center in several modes:

Monodentate: One carboxylate oxygen binds to the aluminum ion.

Bidentate Chelating: Both carboxylate oxygens bind to the same aluminum ion, forming a four-membered ring.

Bidentate Bridging: Each carboxylate oxygen binds to a different aluminum ion, linking metal centers together.

Beyond the primary coordination sphere, aluminum benzoate complexes can engage in non-covalent interactions to form extended supramolecular assemblies. The formation of these networks is highly dependent on the presence of auxiliary ligands, solvent molecules, or functional groups on the benzoate ring that can participate in hydrogen bonding. niscpr.res.inmdpi.com

Key interactions that drive network formation include:

Hydrogen Bonding: If coordinated water molecules or hydroxyl groups are present, they can act as hydrogen bond donors, interacting with the carboxylate oxygens of adjacent complex units. This is a common motif in stabilizing crystal packing. mdpi.com

π–π Stacking: The aromatic phenyl rings of the benzoate ligands can stack on top of each other. These interactions, though weaker than hydrogen bonds, are crucial in organizing the complexes into one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. mdpi.comacs.org

C–H···O Interactions: Weak hydrogen bonds between the C-H groups of the phenyl ring and carboxylate oxygen atoms also contribute to the stability and dimensionality of the resulting crystalline network. mdpi.com

In related metal-benzoate systems, these interactions lead to diverse and complex architectures. For instance, manganese and zinc benzoate complexes involving phenanthroline form layered assemblies and 1D supramolecular chains stabilized by C–H···O and π-stacking interactions. mdpi.com It is therefore expected that aluminum benzoate, particularly in its hydrated or basic forms, would self-assemble into polymeric networks governed by a combination of these non-covalent forces. niscpr.res.inacs.org

Advanced Vibrational Spectroscopy

Vibrational spectroscopy is a powerful, non-destructive tool for probing the bonding within aluminum benzoate. Fourier Transform Infrared (FTIR) and Raman spectroscopy provide complementary information on the vibrational modes of the molecule, which are sensitive to the coordination environment of the carboxylate group. acs.org

FTIR and its surface-sensitive variant, ATR-FTIR, are essential for identifying the coordination mode of the benzoate ligand to the aluminum ion. nih.gov The most informative region of the IR spectrum is where the asymmetric (νas(COO⁻)) and symmetric (νs(COO⁻)) stretching vibrations of the carboxylate group appear. The frequency separation between these two bands, denoted as Δν = [νas(COO⁻) - νs(COO⁻)], is diagnostic of the coordination mode.

Upon deprotonation of benzoic acid's carboxylic acid group (C=O stretch typically near 1700 cm⁻¹) and coordination to a metal, two distinct carboxylate bands appear. mdpi.comresearchgate.net Studies on aluminum hydroxide (B78521) surfaces and related complexes provide a basis for assigning these bands. nih.gov

Ionic or Uncoordinated Benzoate: Δν is relatively small.

Monodentate Coordination: The C=O character is more localized on one oxygen, leading to a larger Δν value compared to the ionic form.

Bidentate Chelating Coordination: Both oxygens are coordinated to the same metal, decreasing the separation, resulting in a smaller Δν.

Bidentate Bridging Coordination: The Δν value is typically intermediate between that of monodentate and chelating modes, often close to that of the ionic benzoate.

ATR-FTIR studies of benzoate adsorbed on aluminum hydroxide have identified bands corresponding to both monodentate and bridging inner-sphere complexes. nih.gov The table below summarizes key vibrational frequencies observed for aluminum benzoate and related species.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment/Significance | Reference |

|---|---|---|---|

| ν(C=O) of free acid | ~1700, 1678 | Carboxylic acid carbonyl stretch (disappears upon coordination) | acs.orgpolymeradd.co.th |

| νas(COO⁻) | 1555 - 1600 | Asymmetric stretching of coordinated carboxylate | researchgate.netresearchgate.net |

| νs(COO⁻) | ~1400 - 1425 | Symmetric stretching of coordinated carboxylate | researchgate.netresearchgate.net |

| Aromatic Ring Vibrations | 1600, 1490, 1450 | C=C stretching within the phenyl ring | ub.eduresearchgate.net |

| Al-O Stretching | Below 600 | Vibration of the bond between aluminum and carboxylate oxygen | - |

Raman spectroscopy provides complementary data to FTIR because its selection rules are different; a vibration is Raman active if it causes a change in the molecule's polarizability. acs.orgrsc.org For molecules with a center of symmetry, vibrational modes that are Raman active are IR inactive, and vice versa (Rule of Mutual Exclusion). nih.gov

Key Raman-active modes for aluminum benzoate include vibrations of the phenyl ring and the symmetric stretch of the carboxylate group. The symmetric ring breathing mode is a particularly strong and characteristic band for monosubstituted benzene (B151609) derivatives, appearing around 1000 cm⁻¹. nih.gov The position of this and other bands can be sensitive to the electronic environment and coordination. nih.govindexcopernicus.com

The table below lists important Raman vibrational modes for the benzoate moiety.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Assignment/Significance | Reference |

|---|---|---|---|

| Aromatic C-H Stretch | ~3065 | Stretching of C-H bonds on the phenyl ring | indexcopernicus.com |

| Ring Breathing Mode | ~1002 | Symmetric stretching of the entire phenyl ring, strong intensity | nih.gov |

| Aromatic Ring Vibrations | ~1600, 1587 | C=C stretching within the phenyl ring | researchgate.netnih.gov |

| νs(COO⁻) | ~1400 | Symmetric stretching of carboxylate, often weak in Raman | acs.org |

| COO⁻ In-plane Scissoring | ~841 | Deformation mode of the carboxylate group | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining molecular structure in solution. For aluminum benzoate, ¹H, ¹³C, and ²⁷Al NMR would each provide unique and crucial information. Since Al(III) is a diamagnetic metal ion, it does not typically cause the extreme broadening of NMR signals seen with paramagnetic ions. rasayanjournal.co.in

¹H NMR Spectroscopy: The proton NMR spectrum would primarily show signals from the benzoate ligand. The aromatic protons are expected to appear in the range of 7.0-8.5 ppm. chemmethod.comuobasrah.edu.iq Upon coordination to the Lewis acidic aluminum center, a downfield shift (to higher ppm values) of these aromatic proton signals is expected due to the withdrawal of electron density from the phenyl ring. rasayanjournal.co.in A study of chromium(III) benzoate complexes, for example, confirmed coordination through the carboxylic oxygen by observing changes in the aromatic proton resonances. rasayanjournal.co.in

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The most diagnostic signal is that of the carboxylate carbon (COO⁻), which would be expected to shift upon coordination to aluminum. Other signals would correspond to the carbons of the phenyl ring.

²⁷Al NMR Spectroscopy: As a quadrupolar nucleus with 100% natural abundance, ²⁷Al is highly amenable to NMR studies. dss.go.th The chemical shift of the ²⁷Al nucleus is extremely sensitive to its coordination environment, particularly the coordination number. researchgate.netacs.org This makes ²⁷Al NMR the most direct method for determining the geometry of the aluminum center in solution.

The following table summarizes the characteristic ²⁷Al chemical shifts for different coordination environments, based on studies of various aluminum-carboxylate and related complexes.

| Coordination Number | Geometry | Typical ²⁷Al Chemical Shift (ppm) | Reference |

|---|---|---|---|

| 6 | Octahedral ([Al(H₂O)₆]³⁺ as reference) | 0 to 20 | dss.go.thresearchgate.net |

| 5 | Trigonal Bipyramidal / Square Pyramidal | 30 to 45 | rsc.org |

| 4 | Tetrahedral | 50 to 80 | dss.go.thresearchgate.net |

Observing a signal in one of these regions for a solution of aluminum benzoate would provide strong evidence for the predominant coordination geometry of the aluminum ion under those conditions. For instance, ²⁷Al NMR studies of aluminum's interaction with other hydroxy-carboxylic acids have successfully identified distinct signals for mono-, di-, and tris-chelated octahedral aluminum complexes. researchgate.net

Solution-State NMR Techniques for Characterization of Confined Species

Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. However, its application to aluminum benzoate is often limited by the compound's very low solubility in water and many common organic solvents. nih.gov Despite this, in specific solvent systems or for related soluble aluminum-ligand complexes, NMR provides invaluable insights.

For instance, ¹H NMR spectroscopy in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to characterize the organic and inorganic components of the complex. pascal-man.com This technique allows for the identification and integration of signals corresponding to different proton environments, such as the aromatic protons of the benzoate ligand and protons from coordinated water molecules or hydroxyl (Al-OH-Al) bridges. pascal-man.com The analysis of chemical shifts and coupling constants provides direct evidence of the ligand's binding to the aluminum center and the presence of other coordinated species.

Table 1: Illustrative ¹H NMR Chemical Shifts for Aluminum-Organic Ligand Complexes in DMSO-d₆ This table is based on analogous compounds, as detailed solution-state NMR data for aluminum benzoate is not widely available.

| Proton Type | Representative Chemical Shift (ppm) | Inferred Structural Information |

| Aromatic Protons (Benzoate) | 7.0 - 8.5 | Confirms the presence and integrity of the benzoate ligand. |

| Coordinated Water (H₂O) | ~3.3 | Indicates hydration and solvent coordination to the aluminum center. pascal-man.com |

| Bridging Hydroxide (Al-OH-Al) | ~6.0 | Suggests the formation of polynuclear aluminum species. pascal-man.com |

Solid-State NMR for Structural Insights in Solid Samples

Given the limited solubility of aluminum benzoate, solid-state NMR (ssNMR) spectroscopy emerges as a particularly vital technique for its structural characterization. It provides detailed information about the local atomic environment, connectivity, and coordination in solid, often amorphous or poorly crystalline, samples. nih.gov

²⁷Al ssNMR is especially powerful for probing the aluminum centers directly. The chemical shift of ²⁷Al is highly sensitive to its coordination number, allowing researchers to distinguish between four-coordinate (tetrahedral), five-coordinate, and six-coordinate (octahedral) aluminum sites. illinois.edu Research on the reaction between benzoic acid and alumina (B75360) surfaces has definitively shown the formation of aluminum benzoates, with ²⁷Al Magic Angle Spinning (MAS) NMR confirming the involvement of surface aluminum sites in the reaction. ornl.gov Studies on analogous metal-benzoate systems, such as magnesium benzoate complexes, have also demonstrated that ssNMR is sensitive to the specific binding mode of the carboxylate ligands. acs.org Furthermore, analysis of related aluminum-organic complexes shows that variations in the ²⁷Al chemical shift and linewidth can reflect different structural arrangements, such as 'open' or 'closed' conformations in binuclear complexes. pascal-man.com

Table 2: Typical ²⁷Al Solid-State NMR Chemical Shift Ranges for Different Aluminum Coordination Environments

| Aluminum Coordination Number | Geometry | Typical Chemical Shift (δ) Range (ppm) |

| 4 | Tetrahedral | +50 to +80 |

| 5 | Trigonal Bipyramidal / Square Pyramidal | +30 to +40 |

| 6 | Octahedral | -10 to +20 |

Mass Spectrometry for Molecular Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Stability and Ligand Substitution Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of non-volatile and thermally sensitive compounds like metal-organic complexes. i-med.ac.atchemrxiv.org It allows for the transfer of ions from a solution into the gas phase with minimal fragmentation, making it ideal for studying solution-state equilibria, stability, and speciation of aluminum benzoate. i-med.ac.at

ESI-MS has been effectively applied to investigate the solution equilibria between Al(III) and various organic ligands, with results showing good correlation with data from potentiometric and NMR measurements. nih.gov The technique can identify a range of species that may exist in solution, including monomeric [Al(benzoate)₂]⁺, dimeric, or hydrolyzed species like [Al(OH)₂]⁺. nih.gov In studies of similar complex aluminum compounds, ESI-MS has been used to confirm the structure of binuclear complexes, demonstrating that the core structure remains intact even in the gas phase. pascal-man.com This capability is crucial for understanding the ligand-to-metal ratio and the potential for ligand substitution or the formation of polynuclear structures in solution.

Table 3: Potential Aluminum Benzoate Species Detectable by ESI-MS in Solution

| Ion Species | Potential Formula | Mode | Inferred Information |

| Monomeric Cationic Species | [Al(C₇H₅O₂)₂]⁺ | Positive | Basic 1:2 aluminum-benzoate complex. |

| Monomeric Anionic Species | [Al(C₇H₅O₂)₄]⁻ | Negative | Higher-order complex formation. |

| Hydrolyzed Species | [Al(OH)₂(H₂O)n]⁺ | Positive | Presence of aluminum hydrolysis products in aqueous solution. nih.gov |

| Polynuclear Species | [Al₂(OH)₂(C₇H₅O₂)₃]⁺ | Positive | Formation of bridged, multi-center complexes. |

Morphological and Elemental Characterization

Scanning Electron Microscopy (SEM) for Surface Morphology

Studies utilizing SEM have characterized the morphology of protective layers formed from aluminum basic benzoate. researchgate.netunlp.edu.ar These analyses reveal how the pigment particles are distributed within a matrix and the uniformity of the resulting film. researchgate.net In corrosion inhibition studies, SEM images have shown the formation of a thin, protective film on metal surfaces treated with benzoate, providing visual evidence of its mechanism of action. ubd.edu.bnzonadepinturas.com This morphological characterization is essential for correlating the physical structure of the aluminum benzoate material with its functional performance.

Energy-Dispersive X-ray (EDX) Spectroscopy for Elemental Composition

Energy-Dispersive X-ray (EDX) spectroscopy, often integrated with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.comlboro.ac.uk As the electron beam of the SEM scans the sample, it excites atoms, which then emit characteristic X-rays. EDX detects these X-rays to identify the elements present and their relative abundance.

For aluminum benzoate, EDX is routinely used to confirm the elemental composition of the material and the protective films it forms. researchgate.netzonadepinturas.com The analysis confirms the presence of aluminum (Al), oxygen (O), and carbon (C), the constituent elements of the compound. This provides a qualitative and semi-quantitative verification of the material's composition, ensuring that the observed morphology corresponds to the correct chemical substance.

Table 4: Theoretical Elemental Composition of Aluminum Tribenzoate (C₂₁H₁₅AlO₆)

| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Formula | Total Weight ( g/mol ) | Weight Percentage (%) |

| Carbon | C | 12.011 | 21 | 252.231 | 64.62 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 3.87 |

| Aluminum | Al | 26.982 | 1 | 26.982 | 6.91 |

| Oxygen | O | 15.999 | 6 | 95.994 | 24.59 |

| Total | 390.327 | 100.00 |

Thermal Analysis for Complex Stability and Degradation Pathways

Thermal analysis techniques are crucial for evaluating the stability of metal-organic compounds and for mapping their decomposition pathways under controlled heating. For aluminum benzoate complexes, these methods provide insight into the temperature ranges of stability, the nature of thermal events (like desolvation and decomposition), and the composition of the resulting residues.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure changes in the mass of a substance as a function of temperature or time in a controlled atmosphere. uomustansiriyah.edu.iqmt.com This analysis provides valuable data on the thermal stability of materials and the kinetics of their decomposition. uomustansiriyah.edu.iqunca.edu For aluminum benzoate, TGA reveals the temperatures at which the compound begins to degrade and the sequence of decomposition events.

Research findings indicate that the primary thermal degradation of aluminum benzoate complexes typically occurs in a temperature range of 200 °C to 400 °C. researchgate.netresearchgate.netresearchgate.net The analysis of materials containing these complexes confirms their existence and provides evidence of their decomposition within this temperature window. researchgate.net The process often happens in multiple steps, which may include the loss of any coordinated water molecules followed by the breakdown of the organic benzoate ligand.

The degradation pathway generally involves the breaking of the aluminum-carboxylate bonds and the subsequent decomposition of the benzoate group. This process ultimately leads to the formation of a stable metal oxide residue at elevated temperatures, a common decomposition product for metal carboxylates. scielo.brscielo.br

The precise decomposition profile, including the onset temperature and the specific weight loss percentages at each stage, can be influenced by factors such as the heating rate, the surrounding atmosphere (e.g., inert or oxidative), and the specific structure of the aluminum benzoate complex. j-cst.org For instance, TGA can be performed at a heating rate of 10 °C/min under an air or nitrogen atmosphere to monitor the thermal events. j-cst.org

The data below illustrates a typical multi-step thermal decomposition profile for a metal benzoate complex, showing distinct stages of mass loss corresponding to dehydration and subsequent decomposition of the anhydrous compound.

Interactive Data Table: Illustrative TGA Data for a Metal Benzoate Complex

The following table presents representative data from the thermogravimetric analysis of a metal benzoate, detailing the temperature ranges and corresponding weight loss for each decomposition step.

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Associated Thermal Event |

| 1 | 60 - 172 | 2.75 | Dehydration (Loss of water molecules) scielo.brscielo.br |

| 2 | 172 - 275 | 9.66 | Initial decomposition of the anhydrous complex scielo.brscielo.br |

| 3 | 275 - 470 | 61.39 | Final decomposition of organic matter scielo.brscielo.br |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study aluminum compounds, including those involving benzoate (B1203000) ligands, to understand their fundamental properties.

DFT calculations are instrumental in understanding the distribution of electrons and the nature of chemical bonds within the aluminum benzoate structure. These calculations can determine key electronic parameters that govern the molecule's reactivity. For instance, in studies of related benzoate derivatives used as corrosion inhibitors on aluminum, DFT has been used to calculate properties such as the fraction of electrons transferred (ΔN), the electrophilicity index (ω), and the energy gap (ΔE) between the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). sciencepg.com These parameters help to predict the interaction between the inhibitor molecule and the aluminum surface. sciencepg.com A positive fraction of electrons transferred and a low energy gap suggest favorable interaction with the metal surface. sciencepg.com

Table 1: Theoretical DFT Parameters for a Benzoate Derivative on an Aluminum Surface This table is based on findings for a complex benzoate derivative used as a corrosion inhibitor and illustrates the types of parameters calculated via DFT.

| Parameter | Calculated Value | Significance |

|---|---|---|

| Energy Gap (ΔE) | 4.478 eV | A low energy gap indicates higher reactivity and favorability of interaction with the environment. sciencepg.com |

| Electrophilicity Index (ω) | 3.807 eV | A high electrophilicity index points to the molecule's capacity to accept electrons. sciencepg.com |

| Fraction of Electrons Transferred (ΔN) | 0.247 eV | A positive value indicates the tendency of the molecule to donate electrons to the metal surface. sciencepg.com |

DFT is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the prediction of reaction mechanisms, intermediates, and transition states. Computational investigations have explored the decomposition of benzoate esters, which serve as donors in catalyst systems, upon interaction with aluminum-based Lewis acids like triethylaluminum (B1256330) (AlEt₃). acs.org These DFT studies indicate that benzoate donors can undergo decomposition through various pathways when they interact with species such as the AlEt₃ dimer (Al₂Et₆). acs.org The calculations help to identify the most likely decomposition routes and the energy barriers associated with them, providing insight into the stability of these compounds in catalytic environments. acs.org

In related systems, the mechanism of Lewis acid-catalyzed decomposition of nitroethyl benzoate with aluminum derivatives was found to proceed via a two-step mechanism involving a zwitterionic intermediate, as elucidated by DFT calculations. researchgate.net

The interaction of aluminum benzoate with surfaces is critical for applications such as corrosion inhibition and coatings. DFT modeling provides a molecular-level understanding of these adsorption processes. Theoretical studies have investigated the adsorption of benzoate and related carboxylic acids on aluminum and aluminum oxide (alumina) surfaces. researchgate.net

Periodic DFT calculations have been used to model the formation of self-assembled layers on alumina (B75360). For example, the adsorption of gallic acid on an Al₂O₃ ultrathin layer supported on Al(111) was found to occur via ligand exchange, with a calculated adsorption energy of 2.27 eV per molecule. researchgate.net DFT has also been used to elucidate the corrosion inhibition mechanism of benzoate derivatives on aluminum in acidic environments. sciencepg.com These studies show that the inhibitor adsorbs onto the aluminum surface, a process that can be modeled using adsorption isotherms like the Villamil model (a modified Langmuir isotherm). sciencepg.com The calculated Gibbs free energy of adsorption can distinguish between physical interactions (physisorption) and chemical bond formation (chemisorption). sciencepg.com

Molecular Electron Density Theory (MEDT) for Reaction Mechanisms

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, asserting that changes in electron density, rather than molecular orbital interactions, govern reaction feasibility. This theory has been applied to understand reactions involving benzoate derivatives.

MEDT has been successfully applied to analyze the decomposition of nitroethyl benzoate catalyzed by aluminum-based Lewis acids (LAs), specifically trimethylaluminum (B3029685) (AlMe₃) and aluminum chloride (AlCl₃). researchgate.netresearchgate.net The study, performed at the B3LYP(PCM)/6-31+G(d) computational level, revealed that these decomposition reactions occur through a two-step mechanism. researchgate.netresearchgate.net

The first step involves the formation of a zwitterionic intermediate, followed by a second step associated with the extrusion of benzoic acid. researchgate.net The analysis showed that using the more acidic AlCl₃ as a catalyst favors the decomposition reaction both kinetically and thermodynamically compared to AlMe₃. researchgate.netresearchgate.net A Bonding Evolution Theory (BET) analysis, often performed alongside MEDT, confirmed that the reaction begins with a proton transfer process, followed by the elimination of benzoic acid in the second step. researchgate.net

Table 2: B3LYP/6-31+G(d) Thermodynamic Parameters for the AlMe₃ Catalyzed Decomposition of Nitroethyl Benzoate in DMA (T=298 K)

| Species | ΔH (kcal·mol⁻¹) | ΔS (cal·mol⁻¹·K⁻¹) | ΔG (kcal·mol⁻¹) |

|---|---|---|---|

| TS-11 | 25.3 | -13.6 | 29.3 |

| IN-1 | 19.6 | -1.7 | 20.1 |

| TS-12 | 23.4 | -12.7 | 27.2 |

| P-1 | -2.7 | 23.5 | -9.7 |

Source: Adapted from research findings on the MEDT study of nitroethyl benzoate decomposition. researchgate.net TS: Transition State, IN: Intermediate, P: Product

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD provides a view of the time evolution of the system, allowing for the derivation of kinetic and thermodynamic properties. researchgate.net

While specific MD simulations focusing exclusively on aluminum benzoate are not widely documented, the methodology is extensively used for aluminum systems and other benzoate compounds. For instance, MD simulations have been used to calculate the bulk modulus of pure aluminum, comparing the accuracy of different potential functions like the Embedded Atom Method (EAM) and Lennard-Jones (LJ). researchgate.net Such simulations are crucial for predicting the mechanical properties of aluminum and its alloys. researchgate.net

In other applications, multiscale modeling that combines MD with other methods has been used to investigate the adsorption of biomolecules, such as milk proteins, onto various aluminum surfaces. beilstein-journals.org Similarly, MD simulations have been employed to evaluate the binding stability, action forces, and structural changes in the interaction between alogliptin (B1666894) benzoate and human serum albumin. nih.gov These examples demonstrate the power of MD to simulate complex interfacial and solution-phase dynamics. This approach could be readily applied to model the behavior of aluminum benzoate in various environments, such as its interaction with solvents, its aggregation behavior, or its dynamics at an interface, providing insights into its macroscopic properties based on its atomic-scale movements.

Quantum Chemical Calculations on Stability and Reactivity

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. researchgate.net While comprehensive studies focusing exclusively on the stability and reactivity of aluminum benzoate are limited, research on related systems, such as the benzoate anion and its interaction with metal ions or surfaces, provides significant insights. acs.orgresearchgate.net

Detailed DFT studies have been performed on the primary reactions of the benzoate anion with hydroxyl radicals in aqueous solutions, which is a key step in many chemical processes. researchgate.net These calculations explore the kinetics and thermochemistry of two competing pathways: OH radical addition and H-atom abstraction. The findings indicate that both reaction types are energetically favorable (exoergic), but H-atom abstraction from the ortho position of the benzoate ring is identified as the most likely reaction path, followed closely by OH addition at the same position. researchgate.net

Table 1: Calculated Thermochemical Parameters for the Reaction of OH Radical with Benzoate Anion Calculated at the UB3LYP/6-311++G(2d,2p) level of theory. Data sourced from researchgate.net.

| Reaction Pathway | Product Type | Enthalpy Change (ΔH) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) |

|---|---|---|---|

| OH Addition | ortho-adduct | -21.5 | -15.0 |

| OH Addition | meta-adduct | -15.2 | -8.6 |

| OH Addition | para-adduct | -19.4 | -12.8 |

| OH Addition | ipso-adduct | -11.6 | -4.9 |

| H-Abstraction | ortho-radical + H₂O | -31.5 | -32.0 |

| H-Abstraction | meta-radical + H₂O | -26.2 | -26.6 |

| H-Abstraction | para-radical + H₂O | -26.3 | -26.8 |

Furthermore, theoretical studies on the interaction of benzoate-containing molecules with aluminum surfaces are prevalent in the field of corrosion inhibition. sciencepg.comresearchgate.net These studies use DFT to calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the fraction of electrons transferred (ΔN). sciencepg.comresearchgate.net For instance, calculations on certain benzimidazole (B57391) derivatives containing a benzoate moiety show a low energy gap and a positive fraction of electrons transferred, indicating a strong tendency to donate electrons and adsorb onto the aluminum surface, which is key to their protective function. sciencepg.comresearchgate.net

Computational Studies of Intermolecular Interactions and Supramolecular Assemblies

Computational methods are essential for studying the non-covalent interactions that drive the formation of complex, ordered structures known as supramolecular assemblies. jmcs.org.mxacs.org These interactions, which include hydrogen bonds, π-stacking, and van der Waals forces, are critical in determining the structure and function of materials built from molecules like aluminum benzoate. wikipedia.orgmdpi.com

Self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates. rsc.orggoogle.com In the context of aluminum-benzoate systems, a notable example is the formation of aluminum-oxo molecular rings. Research has shown that through a coordination-driven self-assembly strategy, aluminum ions and benzoate derivatives can form well-defined ring-like structures, which can further assemble into supramolecular nanotubes. researchgate.net This process demonstrates how the specific geometry of the benzoate ligand helps direct the formation of these complex architectures. researchgate.net

Host-guest chemistry, a central concept in supramolecular science, involves the binding of a smaller molecule (the "guest") within a cavity of a larger molecule or assembly (the "host"). wikipedia.org While specific host-guest studies involving aluminum benzoate as the host are not extensively documented, research on analogous metal-benzoate systems provides a clear model for the principles involved.

Table 2: Key Non-Covalent Interactions in the Self-Assembly of a Manganese-Phenanthroline-Benzoate Supramolecular System Data adapted from theoretical analysis of [Mn(phen)₂Cl₂]·2-ClBzH. mdpi.com

| Interaction Type | Interacting Moieties | Role in Assembly |

|---|---|---|

| O–H···O Hydrogen Bond | Between two 2-chlorobenzoic acid guests | Formation of the supramolecular guest dimer |

| C–H···Cl Hydrogen Bond | Between host molecules | Propagation of 1D chains into a layered architecture |

| lp(Cl)···π Interaction | Between host Cl lone pair and guest phenyl ring | Stabilization of the host-guest complex |

| π-Stacking | Between phenanthroline rings of adjacent hosts | Formation of 1D supramolecular chains |

These computational approaches highlight how the interplay of various weak interactions can lead to the formation of highly organized and stable supramolecular structures. acs.orgmdpi.com The principles and methods demonstrated in these analogous systems are directly applicable to understanding and predicting the behavior of aluminum benzoate in forming similar self-assembled and host-guest structures.

Advanced Applications in Materials Science and Chemical Engineering

Functional Materials and Coatings

Aluminum benzoate (B1203000) is utilized in the formulation of functional materials and coatings, where it can alter the surface properties of polymers or act as a key component in composite materials to enhance their physical characteristics.

A significant application of aluminum benzoate is in the surface modification of inherently non-polar and hydrophobic polymers, such as polyethylene (B3416737) (PE), to improve their affinity for polar substances. dntb.gov.uamdpi.comnih.gov This is crucial for applications requiring printability, paintability, and adhesion. mdpi.comnih.gov A method has been developed that involves grafting benzoic acid (BA) onto the surface of a heat-softened PE film. dntb.gov.uaresearchgate.net The process uses aluminum chloride (AlCl3) as a catalyst, which facilitates an alkylation reaction on the polymer surface, leading to the formation of aluminum benzoate complexes. dntb.gov.uamdpi.comnih.gov

This modification is confined to a thin surface layer, preserving the bulk properties of the polymer. mdpi.comresearchgate.net The result is a marked change in the surface polarity from hydrophobic to hydrophilic. dntb.gov.uanih.govresearchgate.net This enhanced affinity has been demonstrated through the successful application of water-based inks and watercolors on the treated polyethylene surface, a task that is challenging with untreated PE. mdpi.comnih.govresearchgate.net This method provides a stable and effective way to render polymer surfaces more functional for packaging and printing applications. mdpi.comresearchgate.net

Table 1: Effects of Benzoic Acid Grafting on Polyethylene (PE) Surface Properties

| Property | Untreated PE | PE with Aluminum Benzoate Complex Surface | Reference |

|---|---|---|---|

| Surface Polarity | Non-polar / Hydrophobic | Polar / Hydrophilic | mdpi.com |

| Affinity for Polar Substances | Low | High | dntb.gov.ua |

| Paintability (with water-based inks) | Poor | Good | nih.govresearchgate.net |

| Morphology | Smooth, homogeneous | Wrinkled, irregular surface layer | mdpi.com |

| Bulk Properties | Preserved | Preserved | researchgate.net |

The enhanced crystallization temperature shortens molding cycle times, contributing to greater production efficiency. adeka.co.jp The resulting composites exhibit improved impact strength, higher tensile elasticity modulus, and increased tensile strength. additivesforpolymer.com While some nucleating agents can negatively affect transparency, aluminum benzoate has been noted to increase the clarity of polypropylene (B1209903). additivesforpolymer.com These property enhancements make aluminum benzoate a valuable additive in producing high-performance polypropylene materials for various industrial applications. additivesforpolymer.com

Table 2: Impact of Aluminum Benzoate as a Nucleating Agent on Polypropylene (PP) Properties

| Property | Effect of Aluminum Benzoate Addition | Reference |

|---|---|---|

| Crystallization Rate | Increased | additivesforpolymer.com |

| Spherulite Size | Decreased | additivesforpolymer.com |

| Impact Strength | Increased | additivesforpolymer.com |

| Tensile Elasticity Modulus | Increased | additivesforpolymer.com |

| Tensile Strength | Increased | additivesforpolymer.com |

| Clarity | Increased | additivesforpolymer.com |

| Molding Cycle Time | Decreased | adeka.co.jpadditivesforpolymer.com |

Thin-Film Technologies

In the realm of thin-film technologies, the precise deposition of materials at the atomic or molecular scale is paramount. While aluminum benzoate itself is not a common vapor-phase precursor, the principles of using aluminum-organic compounds are central to techniques like Atomic Layer Deposition (ALD) and Molecular Layer Deposition (MLD).

ALD and MLD are advanced vapor phase techniques for depositing highly uniform and conformal thin films with atomic-level control. wikipedia.orgrsc.org These processes are based on sequential, self-limiting surface reactions. wikipedia.orgrsc.org In a typical cycle, a precursor is pulsed into a reaction chamber where it chemisorbs onto the substrate, followed by a purge to remove unreacted molecules, and then a co-reactant is introduced to react with the adsorbed layer. rsc.org

While ALD is used for inorganic films, MLD extends this capability to organic and organic-inorganic hybrid materials by using small, bifunctional organic molecules as precursors. wikipedia.org The development of new precursors is critical for these technologies. rsc.org An ideal precursor must have sufficient volatility, thermal stability to avoid decomposition during transport, and self-limiting reactivity on the substrate surface. wikipedia.org

Several aluminum precursors are used for ALD and MLD, with trimethylaluminum (B3029685) (TMA) being the most common due to its high reactivity. rsc.orgnih.gov However, alternatives like dimethylaluminum isopropoxide (DMAI) are explored to avoid issues like infiltration into growing hybrid films. rsc.orgosti.gov While the direct use of aluminum benzoate as a primary precursor in a vapor deposition process like ALD or MLD is not widely documented, the fundamental chemistry involves creating aluminum-organic linkages, similar to those in aluminum benzoate, to build films layer by layer. wikipedia.orgacs.org

Table 3: Comparison of Select Aluminum Precursors for ALD/MLD

| Precursor | Chemical Formula | Common Use | Key Characteristics | Reference |

|---|---|---|---|---|

| Trimethylaluminum (TMA) | Al(CH₃)₃ | Deposition of Al₂O₃ and alucone films | Highly reactive, high growth-per-cycle, can infiltrate films | rsc.orgresearchgate.net |

| Dimethylaluminum isopropoxide (DMAI) | [Al(CH₃)₂(iOPr)]₂ | Alternative for alucone MLD, Al₂O₃ ALD | Milder precursor, less infiltration than TMA | rsc.orgosti.gov |

| Aluminum tri-sec-butoxide (ATSB) | [Al(OˢBu)₃] | Deposition of Al₂O₃ | Non-pyrophoric liquid precursor | nih.gov |

Aluminum oxide (Al₂O₃), or alumina (B75360), is a technologically vital material used as a dielectric component, optical film, and barrier coating in electronic devices. in-part.comuobabylon.edu.iq The fabrication of high-quality alumina thin films can be achieved through various methods, including high-vacuum processes like chemical vapor deposition (CVD) and physical vapor deposition, as well as solution-based techniques. in-part.com The quality and performance of the resulting film depend heavily on the chosen precursor and deposition method. in-part.com

Solution deposition methods, such as sol-gel, offer an alternative for creating uniform films over large areas without the high capital costs of vacuum equipment. in-part.comijrar.org These processes rely on chemical precursors that can be converted into aluminum oxide upon processing, such as through thermal annealing. in-part.comrsc.org Common precursors for these methods include inorganic salts like aluminum chloride and organometallics like aluminum alkoxides. ijrar.orggoogle.com For instance, a molecular single-source precursor, tris[(diethyl-2-nitromalonato)]aluminium(III), has been used to produce amorphous alumina thin films at 350 °C. rsc.org

Although the use of simple aluminum benzoate as a direct precursor for fabricating aluminum oxide thin films is not a conventional or widely reported method in the reviewed literature, the use of other aluminum-organic coordination compounds demonstrates the viability of molecular precursor routes. rsc.org These routes can yield smooth, dense, and crack-free amorphous AlₓOᵧ films suitable for dielectric applications in thin-film transistors. rsc.org

Table 4: Overview of Fabrication Methods for Aluminum Oxide (Al₂O₃) Thin Films

| Fabrication Method | Typical Precursor(s) | Process Description | Reference |

|---|---|---|---|

| Atomic Layer Deposition (ALD) | Trimethylaluminum (TMA) and Water (H₂O) | Sequential, self-limiting gas-phase reactions for precise, conformal coating. | mdpi.commdpi.com |

| Sol-Gel / Spin Coating | Aluminum Chloride (AlCl₃) | A chemical solution (sol) is applied to a substrate, which is then spun to create a thin film before being gelled and sintered. | ijrar.org |

| Anodization | Aluminum (metal) | Electrochemical oxidation of an aluminum surface in an acidic electrolyte to form a porous or laminated alumina film. | mdpi.comresearchgate.net |

| Aqueous Solution Process | Aluminum cation with controlled nitrate (B79036) composition | Solution deposition followed by moderate temperature annealing to yield dense, smooth films. | in-part.com |

| Molecular Precursor Route | Tris[(diethyl-2-nitromalonato)]aluminium(III) | Solution processing of a single-source coordination compound, followed by calcination to form amorphous AlₓOᵧ. | rsc.org |

Catalytic Applications in Organic Transformations

Aluminum-based materials, including those incorporating organic ligands like benzoate, are significant in the field of heterogeneous catalysis. They can function as catalysts themselves or as stable supports for other catalytically active metals.

Research has shown that metal-organic frameworks (MOFs) containing aluminum are effective in catalysis. For example, the MOF MIL-53(Al), which is built from aluminum hydroxide (B78521) secondary building units and terephthalate (B1205515) linkers (a derivative of benzoate), can be functionalized with other metals like iron and cobalt. acs.org These modified MOFs have proven to be robust catalysts for challenging organic reactions such as C-H amination. acs.org The aluminum-based framework provides high thermal stability and accessible, uniform active sites. acs.org

In other applications, aluminum is used to modify and enhance the performance of catalysts used in reactions involving benzoate derivatives. The addition of aluminum to a KMn/SiO₂ catalyst was found to improve its performance in the selective hydrogenation of methyl benzoate to benzaldehyde (B42025). rsc.orgbohrium.com The aluminum modification increased the number of acid sites and oxygen vacancies on the catalyst surface, which in turn improved the adsorption of reactants and enhanced the conversion and selectivity of the reaction. rsc.orgbohrium.com Furthermore, nano alumina (Al₂O₃) itself is recognized for its catalytic activity as a Lewis acid in various organic transformations. researchgate.net While direct catalytic use of pure aluminum benzoate is less documented, related compounds like hydroxyaluminum benzoate stearate (B1226849) are known to act as catalysts in organic synthesis. chembk.com The basic character observed in other metal benzoates, such as lead benzoate, also suggests potential for aluminum benzoate to serve as a base catalyst. rsc.org

Table 5: Examples of Aluminum/Benzoate-Related Systems in Catalysis

| Catalytic System | Organic Transformation | Role of Aluminum/Benzoate Component | Reference |

|---|---|---|---|

| MIL-53(Al)-FeCl (Al-based MOF) | Csp³–H amination | Acts as a stable, porous support with uniform μ₂–OH groups for the iron catalyst. | acs.org |

| Al-modified KMn/SiO₂ | Hydrogenation of methyl benzoate | Aluminum enhances catalyst's acidic properties and H₂ adsorption capacity, improving conversion and selectivity. | rsc.orgbohrium.com |

| Nano Alumina (γ-Al₂O₃ NPs) | Biginelli reaction (synthesis of dihydropyrimidinones) | Functions as a heterogeneous Lewis acid catalyst. | researchgate.net |

| Hydroxyaluminum benzoate stearate | General organic synthesis | Functions as a catalyst by activating substrate molecules. | chembk.com |

Design and Synthesis of Aluminum-Modified Catalysts

The design and synthesis of aluminum-modified catalysts are pivotal for enhancing catalytic performance in various organic transformations. Aluminum's role can range from being an active Lewis acid site to a structural promoter or a support material that improves the dispersion and stability of other catalytic metals.

One approach involves infusing aluminum into an existing catalyst system. For instance, an Al-modified KMn/SiO₂ catalyst has been synthesized for the selective hydrogenation of methyl benzoate. rsc.orgbohrium.com The synthesis involves techniques like co-precipitation and impregnation. In one method, a zirconium catalyst was synthesized using aluminum as a carrier material by mixing aqueous solutions of zirconium oxychloride and aluminum chloride, followed by drying and treatment with sulfuric acid. mdpi.com This process aims to create a solid acid catalyst with enhanced surface properties.

Another significant area is the development of metal-organic frameworks (MOFs) where aluminum is a key component of the structure. MIL-53(Al), a well-known MOF, is synthesized via a solvothermal reaction between an aluminum salt (like AlCl₃·6H₂O or Al(NO₃)₃·9H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC). acs.org This framework consists of one-dimensional aluminum-hydroxo chains {Al(OH)}n, which serve as secondary building units (SBUs). acs.org These SBUs can act as anchoring points for catalytically active, earth-abundant metal centers, creating single-site solid catalysts for a variety of chemical reactions. acs.org The synthesis conditions, such as the choice of solvent (e.g., DMF or water), can influence the final properties of the MOF, including the presence of open channels and free functional groups available for catalysis. acs.org

Selective Hydrogenation of Benzoate Derivatives

The selective hydrogenation of benzoate derivatives is a crucial process for producing valuable chemicals like benzaldehyde and benzyl (B1604629) alcohol through environmentally friendlier, chlorine-free routes. rsc.orgresearchgate.netmdpi.com Aluminum-containing catalysts have demonstrated significant potential in guiding the selectivity of these reactions.

In the hydrogenation of methyl benzoate, an Al-modified KMn/SiO₂ catalyst has shown enhanced performance. The introduction of aluminum into the catalyst structure resulted in a smaller average pore diameter, improved reduction performance, and an increased capacity for H₂ adsorption. rsc.orgbohrium.com Furthermore, the Al-modification led to a higher concentration of oxygen vacancies and an increase in the number and strength of acid centers on the catalyst surface. rsc.orgbohrium.com These modifications collectively improve the adsorption of both hydrogen and methyl benzoate molecules. rsc.orgbohrium.com An optimized catalyst with 5% aluminum content achieved a methyl benzoate conversion of 24.7% with a 53.9% selectivity towards the desired product, benzaldehyde, while minimizing the formation of by-products like benzene (B151609) and toluene. rsc.orgbohrium.com

For the selective hydrogenation of methyl benzoate to benzyl alcohol, a Cu/ZnO/Al₂O₃ catalyst prepared by co-precipitation has proven highly effective. researchgate.net The presence of alumina (Al₂O₃) as a support, along with ZnO, contributes to the high dispersion and stability of the active copper nanoparticles and the weak acidity of the catalyst surface. researchgate.net This formulation achieved a high conversion of methyl benzoate (93.89%) and excellent selectivity for benzyl alcohol (88%) under optimized reaction conditions. researchgate.net

Role as Lewis Acid Catalysts in Organic Reactions

Aluminum compounds, including aluminum salts of organic acids, are recognized for their function as Lewis acids in catalysis, where they act as electron-pair acceptors to activate substrates. wikipedia.orgrsc.org This property is harnessed in a wide array of organic reactions, including carbon-carbon bond formation and heterolytic bond cleavage. wikipedia.org

Sterically hindered aluminum aryloxides have been developed as "designer" Lewis acid catalysts that allow for high levels of stereo-, regio-, and chemo-selectivity. rsc.org The catalytic activity of these aluminum complexes can be finely tuned by modifying the organic framework bound to the metal center. researchgate.net For example, cage-shaped aluminum aryloxides have been synthesized and shown to be efficient catalysts for O-glycosylation with unusual stereoselectivity. researchgate.net

In specific applications, aluminum-based Lewis acids have been used to catalyze diverse transformations. The molecular mechanism for the decomposition of nitroethyl benzoate has been studied using AlMe₃ and AlCl₃ as catalysts. researchgate.net Cationic aluminum complexes stabilized by β-diketiminate (BDI) ligands have shown catalytic activity in the Tishchenko reaction, converting benzaldehyde to benzyl benzoate. d-nb.info Furthermore, a metal-organic framework, MIL-53(Al), has been employed to anchor cobalt species, which then catalyze the hydrosilylation of methyl benzoate with complete conversion at room temperature. acs.org The reaction yields a mixture of hydrosilylation products that can be subsequently hydrolyzed to produce benzyl alcohol in high yield. acs.org

Heterogeneous Solid Acid Catalysis for Ester Synthesis

Heterogeneous solid acid catalysts are increasingly favored over traditional liquid acids like sulfuric acid for esterification reactions due to their reduced corrosivity, easier separation from products, and potential for reusability, aligning with the principles of green chemistry. mdpi.comscielo.br Aluminum-containing materials are prominent in this class of catalysts.

Layered metallic benzoates, including those of alkaline earth metals, have been investigated as recyclable heterogeneous catalysts for the methyl esterification of benzoic acid. scielo.br While these specific catalysts behaved as homogeneous catalysts that could be recovered, the studies highlight the catalytic potential of the benzoate structure in esterification. scielo.br Research on solid acid catalysts has shown that materials like Al₂(SO₄)₃ can effectively catalyze the esterification of carboxylic acids, such as levulinic acid, with methanol (B129727), achieving high yields. rug.nl

The development of novel solid acid catalysts often involves incorporating aluminum. For example, a zirconium-based solid acid catalyst synthesized using an aluminum carrier was used for the esterification of various benzoic acids with methanol. mdpi.com The study noted that the catalytic formation of methyl benzoate using Lewis acidic Al₂O₃ has also been reported, although it required an auxiliary catalyst. mdpi.com The goal of such research is to develop robust, carrier-free solid acid catalysts that maintain high catalytic efficiency and can be easily recycled, offering a sustainable alternative to traditional industrial processes. mdpi.comsemanticscholar.org

Corrosion Inhibition in Material Protection

Mechanism of Protective Layer Formation on Aluminum Surfaces

The corrosion protection of aluminum and its alloys by benzoate-based compounds, including the aluminum salt of benzoic acid, is primarily attributed to the formation of a protective film at the metal-environment interface. The principal mechanism involves the adsorption of benzoate ions onto the aluminum surface. researchgate.netaip.org

This adsorption process is considered a key step in inhibiting corrosion. researchgate.net The benzoate ions adsorb onto the aluminum surface, and it is proposed that they bond with Al³⁺ ions that are either present on the passivated surface or become available during incipient corrosion. researchgate.net This interaction leads to the formation of a surface layer of aluminum benzoate. This newly formed layer is hydrophobic, acting as a physical barrier that repels water and aggressive corrosive species, such as chloride ions, from the underlying metal surface. researchgate.netpolymeradd.co.th

Electrochemical Evaluation of Anticorrosion Properties of Benzoate-Based Formulations

Electrochemical methods are crucial for evaluating the effectiveness of corrosion inhibitors like aluminum benzoate. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide quantitative data on the anticorrosion properties of benzoate-containing formulations. scholarindexing.comresearchgate.nethilarispublisher.com